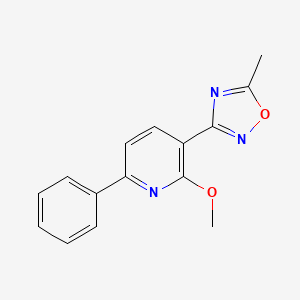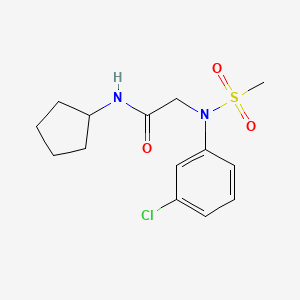![molecular formula C18H15NO3 B5751843 1-[2-(4-biphenylyl)-2-oxoethyl]-2,5-pyrrolidinedione](/img/structure/B5751843.png)
1-[2-(4-biphenylyl)-2-oxoethyl]-2,5-pyrrolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(4-biphenylyl)-2-oxoethyl]-2,5-pyrrolidinedione, commonly known as BPO, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which plays a crucial role in the regulation of glucose metabolism. In
Wirkmechanismus
BPO exerts its effects by inhibiting 1-[2-(4-biphenylyl)-2-oxoethyl]-2,5-pyrrolidinedione, which is a serine protease that cleaves peptides at the N-terminal end of proline or alanine residues. This compound is highly expressed in the intestine, where it degrades incretin hormones such as GLP-1 and GIP. By inhibiting this compound, BPO increases the levels of these hormones, which in turn promotes insulin secretion and reduces blood glucose levels. BPO also has other effects, such as reducing inflammation and oxidative stress, which may contribute to its beneficial effects in diabetes and obesity.
Biochemical and Physiological Effects:
BPO has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. It also reduces body weight and adiposity in these animals. BPO has been reported to increase GLP-1 and GIP levels, which promote insulin secretion and reduce blood glucose levels. BPO also reduces inflammation and oxidative stress, which are known to contribute to the development of diabetes and obesity. BPO has been shown to have a good safety profile and is well-tolerated in animals.
Vorteile Und Einschränkungen Für Laborexperimente
BPO has several advantages for lab experiments. It is a potent and selective inhibitor of 1-[2-(4-biphenylyl)-2-oxoethyl]-2,5-pyrrolidinedione, which makes it an ideal tool for studying the role of this compound in glucose metabolism. BPO is also well-tolerated in animals, which allows for long-term studies. However, BPO has some limitations. It is a synthetic compound, which may limit its use in some experimental systems. BPO also has a short half-life, which may require frequent dosing in some experiments.
Zukünftige Richtungen
There are several future directions for BPO research. One area of interest is the development of BPO analogs with improved pharmacokinetic properties. Another area of interest is the investigation of the effects of BPO on other metabolic pathways, such as lipid metabolism. BPO may also have potential therapeutic applications in other diseases, such as cardiovascular disease and cancer. Further studies are needed to explore these possibilities.
Synthesemethoden
BPO can be synthesized by reacting 4-biphenylacetic acid with ethyl chloroformate in the presence of triethylamine to obtain ethyl 2-(4-biphenylyl)-2-oxoacetate. The resulting compound is then reacted with pyrrolidine to obtain BPO. This method has been widely used in the synthesis of BPO, and it has been reported to yield high-quality BPO with good purity.
Wissenschaftliche Forschungsanwendungen
BPO has been extensively used in scientific research, particularly in the field of diabetes and obesity. It has been shown to inhibit 1-[2-(4-biphenylyl)-2-oxoethyl]-2,5-pyrrolidinedione, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting this compound, BPO increases the levels of these hormones, which in turn promotes insulin secretion and reduces blood glucose levels. BPO has also been shown to improve insulin sensitivity and reduce body weight in animal models of diabetes and obesity.
Eigenschaften
IUPAC Name |
1-[2-oxo-2-(4-phenylphenyl)ethyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c20-16(12-19-17(21)10-11-18(19)22)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-9H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBYIFXWXYKRKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5751779.png)

![ethyl [(6-oxo-6,7,8,9,10,11-hexahydrocyclohepta[c]chromen-3-yl)oxy]acetate](/img/structure/B5751795.png)
![N-(3-chlorophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5751803.png)

amino]ethanol](/img/structure/B5751820.png)
![5-(4-chlorophenyl)-4-[3-(4-morpholinyl)propyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5751839.png)


![2-[(5-ethyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5751854.png)
![2-chloro-5-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B5751862.png)

